Retention of Sub-Nanomolar C5 Binding Affinity Despite PEG24-γE-C16 Modification
The target compound (Compound 45) demonstrates that the combination of a PEG24 spacer, γE linker, and C16 fatty acid tail maintains exceptional binding affinity for human C5, with a dissociation constant (KD) of 0.43 nM as determined by surface plasmon resonance (SPR). In contrast, the unmodified core peptide (Compound 43) lacking the PEG24 spacer and γE linker shows a substantial reduction in potency, with an IC50 of 13 nM in the RBC lysis assay [1]. This demonstrates that the specific PEG24-γE-C16 design achieves near-native binding while enabling extended pharmacokinetics.
| Evidence Dimension | Binding affinity to human C5 |
|---|---|
| Target Compound Data | KD = 0.43 nM (SPR); IC50 = 2.9 ± 0.8 nM (RBC lysis assay) |
| Comparator Or Baseline | Compound 43 (core peptide without PEG24 spacer and γE linker): IC50 = 13 nM |
| Quantified Difference | Target compound retains ~4.5-fold higher potency (based on IC50) compared to unmodified core peptide |
| Conditions | Human C5 binding by SPR; complement inhibition in red blood cell (RBC) lysis assay |
Why This Matters
This evidence confirms that the PEG24-γE-C16 modification does not compromise target engagement, a critical requirement for procurement where both high potency and extended half-life are needed.
- [1] Ye, P.; Hammer, R. P.; Wang, Z.; Dhamnaskar, K.; Hoarty, M.; Ma, Z.; Tang, G.-Q.; DeMarco, S. J.; Ricardo, A. Discovery of Zilucoplan: A Complement C5 Inhibitor for Treatment of Anti-Acetylcholine Receptor (AChR) Antibody-Positive Generalized Myasthenia Gravis (gMG). J. Med. Chem. 2025, 68, 2345-2360. View Source
